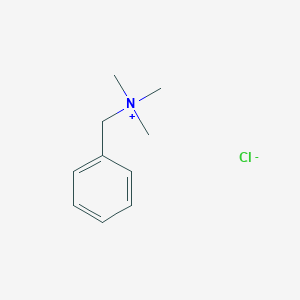

Benzyltrimethylammonium chloride

Description

Properties

IUPAC Name |

benzyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHPPCXNWTUNSB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N.Cl, C10H16ClN | |

| Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14800-24-9 (Parent) | |

| Record name | Trimethylbenzylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8024600 | |

| Record name | Benzyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyltrimethylammonium chloride appears as light yellow liquid with a mild almond odor. May float or sink in water. (USCG, 1999), Liquid, Colorless solid; [HSDB] Light yellow liquid; [CAMEO] Off-white to yellow powder, soluble in water; [MSDSonline] | |

| Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltrimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 275 °F at 760 mmHg (decomposes) (NTP, 1992), >135 °C (Some decomp) | |

| Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>27.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), VERY SOL IN WATER, SOL IN HOT ACETONE, Readily sol in ethanol, butanol, and water; slightly sol in butyl phthalate and tributyl phosphate | |

| Record name | SID11533066 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 @ 20 °C/20 °C, Properties of 60% soln; wt/gal /bulk density/: 8.90 lb; FP: less than -50 °C | |

| Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000022 [mmHg] | |

| Record name | Benzyltrimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALLIZED FROM ACETONE, Colorless crystals, Light yellow, liquid (@ 15 °C and 1 atm) | |

CAS No. |

56-93-9 | |

| Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylbenzylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNK45Y7BA1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

469 °F (NTP, 1992), 243 °C | |

| Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Benzyltrimethylammonium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Benzyltrimethylammonium (B79724) Chloride (BTMAC), a versatile quaternary ammonium (B1175870) compound. The information is curated to support research, scientific, and drug development applications, with a focus on data presentation, experimental protocols, and process visualization.

Core Physical and Chemical Properties

Benzyltrimethylammonium chloride, with the CAS number 56-93-9, is a quaternary ammonium salt consisting of a benzyl (B1604629) group and three methyl groups attached to a nitrogen atom, with a chloride counter-ion.[1] It is widely utilized as a phase-transfer catalyst, a surfactant, and an antimicrobial agent in various industrial and research settings.

Physical Properties

BTMAC is typically a white to off-white or yellowish crystalline powder. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆ClN | [1] |

| Molecular Weight | 185.70 g/mol | |

| Appearance | White to off-white/yellow crystalline powder | |

| Melting Point | 239-243 °C (decomposes) | |

| Boiling Point | Decomposes before boiling | |

| Solubility in Water | 800 g/L | [2] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), methanol, and butanol. Slightly soluble in butyl phthalate (B1215562) and tributyl phosphate. | |

| Density | 1.07 g/cm³ | [3] |

| logP (Octanol/Water Partition Coefficient) | -2.17 to -2.47 | [3] |

Chemical Properties and Reactivity

BTMAC is stable under normal conditions but will decompose upon heating to high temperatures, typically above 135°C, yielding benzyl chloride and trimethylamine (B31210). It is incompatible with strong oxidizing agents.

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of BTMAC involves the quaternization of trimethylamine with benzyl chloride. The following protocol is adapted from established procedures.[1]

Objective: To synthesize this compound from benzyl chloride and trimethylamine.

Materials:

-

Benzyl chloride

-

Trimethylamine (33% solution in ethanol)

-

Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Apparatus for solvent removal under vacuum (e.g., rotary evaporator)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

In a 100 mL round-bottom flask, dissolve benzyl chloride (10 mmol, 1 equivalent) in 20 mL of THF.

-

With stirring, add a 33% (w/w) solution of trimethylamine in ethanol (2.9 g, 15 mmol, 1.5 equivalents).

-

Stir the resulting mixture at room temperature for 24 hours.

-

After 24 hours, remove the solvent under reduced pressure (in vacuo).

-

To the resulting residue, add 40 mL of diethyl ether to precipitate the product.

-

Collect the white solid precipitate by filtration.

-

Wash the precipitate with three 10 mL portions of diethyl ether.

-

Dry the resulting solid under vacuum to yield pure this compound.

Diagram of Synthesis Workflow:

Purity Assay by Argentometric Titration

The purity of BTMAC can be determined by argentometric titration, which quantifies the chloride ion content.

Objective: To determine the purity of a this compound sample.

Principle: The chloride ions (Cl⁻) from BTMAC react with silver ions (Ag⁺) from a standardized silver nitrate (B79036) solution to form a precipitate of silver chloride (AgCl). The endpoint is detected potentiometrically using a silver ion-selective electrode (ISE).

Materials:

-

This compound sample

-

Standardized 0.1 N Silver Nitrate (AgNO₃) solution

-

Isopropyl alcohol (IPA)

-

Reagent grade water

-

Automatic titrator with a silver billet electrode or silver/sulfide electrode

-

100 mL beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Solvent Mixture: Prepare a 1:1 (v/v) mixture of isopropyl alcohol and reagent grade water.

-

Sample Preparation: Accurately weigh a quantity of the BTMAC sample and dissolve it in approximately 60 mL of the IPA/water solvent mixture in a 100 mL beaker.

-

Titrator Setup:

-

Connect the silver electrode and stirrer to the titrator.

-

Rinse and fill the burette with the standardized 0.1 N AgNO₃ solution, ensuring no air bubbles are present in the tubing.

-

-

Titration:

-

Immerse the electrode, dispenser tip, and stirrer in the sample solution.

-

Start the titration. The titrator will automatically add the AgNO₃ solution and record the potential.

-

The endpoint is reached at the point of maximum inflection of the titration curve.

-

-

Calculation: The titrator software will automatically calculate the percentage purity of the BTMAC based on the volume of AgNO₃ consumed, its normality, the weight of the sample, and the molecular weight of BTMAC.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of BTMAC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of BTMAC would be expected to show characteristic signals for the aromatic protons of the benzyl group and the methyl protons of the trimethylammonium group.

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

While specific peak lists are not provided here, ¹H and ¹³C NMR spectra for BTMAC are available in public databases such as PubChem and ChemicalBook for reference and analysis.

Infrared (IR) Spectroscopy

The IR spectrum of BTMAC exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Data from IR spectroscopy can be found in resources like PubChem.

Application Highlight: Phase-Transfer Catalysis

BTMAC is a widely used phase-transfer catalyst (PTC). It facilitates the reaction between reactants located in two immiscible phases (e.g., an aqueous phase and an organic phase) by transporting a reactant from one phase to the other.

Mechanism of Phase-Transfer Catalysis:

The quaternary ammonium cation of BTMAC is lipophilic enough to be soluble in the organic phase, while its positive charge allows it to pair with an anion from the aqueous phase. This ion pair then moves into the organic phase, where the anion can react with the organic substrate.

Diagram of Phase-Transfer Catalysis Workflow:

Safety and Handling

This compound is toxic if swallowed or in contact with skin and may cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Due to its hygroscopic nature, it should be kept in a tightly sealed container.

This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS) and a thorough risk assessment before any experimental work.

References

Synthesis of Benzyltrimethylammonium Chloride: A Laboratory-Scale Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of benzyltrimethylammonium (B79724) chloride, a versatile quaternary ammonium (B1175870) salt with applications as a phase-transfer catalyst, antimicrobial agent, and in the formulation of various products. This document details the core synthetic protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Core Synthesis Principles

The synthesis of benzyltrimethylammonium chloride is primarily achieved through the quaternization of an amine. This involves the reaction of a benzyl (B1604629) halide with trimethylamine (B31210). The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic benzylic carbon of the benzyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. The halide ion serves as the counter-ion.

Two main synthetic routes are commonly employed at the lab scale:

-

Route A: Reaction of Benzyl Chloride with Trimethylamine.[1][2]

-

Route B: Reaction of Benzyl Bromide with Trimethylamine.[3]

While both routes are effective, the choice of benzyl halide may depend on availability and desired reactivity, with benzyl bromide generally being more reactive than benzyl chloride.

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis from Benzyl Chloride and Trimethylamine in a Mixed Solvent System

This protocol is adapted from a procedure reported by Zhong et al. (2022) and offers a high yield at room temperature.[3]

Materials:

-

Benzyl chloride (10 mmol, 1 equiv.)

-

Trimethylamine solution (33 wt% in ethanol (B145695), 15 mmol, 1.5 equiv.)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O)

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

To a 100 mL round-bottom flask, add a solution of benzyl chloride (10 mmol) in 20 mL of anhydrous THF.

-

With stirring, add a 33 wt% solution of trimethylamine in ethanol (2.9 g, 15 mmol).

-

Stir the resulting mixture at room temperature for 24 hours.

-

After the reaction is complete, remove the solvent in vacuo using a rotary evaporator.

-

To the resulting residue, add 40 mL of diethyl ether to precipitate the product.

-

Filter the precipitate using a Buchner funnel and wash the solid with diethyl ether (3 x 10 mL).

-

Dry the resulting white solid under vacuum to obtain this compound.

Protocol 2: Synthesis from Benzyl Chloride and Trimethylamine in Ethanol

This protocol is a more traditional approach, often involving heating to drive the reaction to completion.[1][2][4]

Materials:

-

Benzyl chloride (3 moles)

-

Anhydrous ethanol

-

Trimethylamine gas

Equipment:

-

Three-necked flask equipped with a gas inlet tube, a stirrer, and a condenser

-

Heating mantle

-

Gas dispersion tube

-

Cooling bath

Procedure:

-

In a three-necked flask, dissolve 379.5 g (3 moles) of benzyl chloride in 750 g of anhydrous ethanol.[4]

-

Flush the system with dry trimethylamine gas.

-

Bubble trimethylamine gas through the solution. The reaction is exothermic and should be cooled to maintain the temperature below 50°C.[4]

-

After the initial exothermic reaction subsides, continue the addition of trimethylamine and maintain the solution at 50°C for 1 hour.[4]

-

Alternatively, the mixture of benzyl chloride and trimethylamine in absolute ethanol can be heated to boiling.[1][2]

-

Upon completion, the product may precipitate out of the solution upon cooling.

-

The product can be collected by filtration and recrystallized from a suitable solvent system like alcohol and ether for purification.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthetic protocols.

| Parameter | Protocol 1 (Zhong et al., 2022) | Protocol 2 (Traditional Method) |

| Starting Materials | Benzyl chloride, Trimethylamine (33% in EtOH) | Benzyl chloride, Trimethylamine (gas) |

| Solvent(s) | THF, Ethanol | Absolute Ethanol |

| Molar Ratio (Amine:Halide) | 1.5 : 1 | Varies (often excess amine) |

| Reaction Temperature | 20°C (Room Temperature) | < 50°C to Boiling |

| Reaction Time | 24 hours | 1 hour (at 50°C) to several hours (reflux) |

| Reported Yield | 98% | Not explicitly stated in all sources |

| Purification Method | Precipitation with Et₂O and washing | Recrystallization from alcohol/ether |

Visualizations

Reaction Pathway

The fundamental reaction for the synthesis of this compound is a bimolecular nucleophilic substitution (Sₙ2) reaction.

Caption: Synthesis of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the laboratory-scale synthesis and purification of this compound.

Caption: General Experimental Workflow.

References

The Unseen Hand: A Technical Guide to Phase Transfer Catalysis with Benzyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, where bringing together immiscible reactants can often stifle progress, phase transfer catalysis (PTC) emerges as a powerful and elegant solution. This in-depth technical guide delves into the core mechanism of PTC, with a specific focus on the versatile and widely utilized catalyst, Benzyltrimethylammonium chloride (BTMAC). This document will serve as a comprehensive resource, providing a deep understanding of the catalytic cycle, quantitative data on its efficiency, and detailed experimental protocols for its application in key organic transformations.

The Fundamental Principle: Bridging the Immiscible

At its heart, phase transfer catalysis is a methodology that facilitates the reaction between two or more reagents located in different, immiscible phases, typically an aqueous and an organic phase. The magic behind this process lies in the use of a phase transfer catalyst, a substance that can transport a reactant from one phase to another, thereby enabling the reaction to proceed. This compound (BTMAC), a quaternary ammonium (B1175870) salt, is a classic example of such a catalyst.[1][2]

The structure of BTMAC is key to its function. It possesses a positively charged nitrogen atom, making the head of the molecule hydrophilic and soluble in the aqueous phase. This hydrophilic head is attached to a benzyl (B1604629) group and three methyl groups, which form a lipophilic tail, allowing it to be soluble in the organic phase. This dual nature, or amphiphilicity, is what allows BTMAC to act as a shuttle, ferrying reactive anions from the aqueous phase into the heart of the organic phase where the substrate awaits.[3][4]

The Catalytic Cycle: A Mechanistic Deep Dive

The mechanism of phase transfer catalysis with BTMAC can be broadly understood through two primary models: the Starks "extraction mechanism" and the Makosza "interfacial mechanism." The prevailing mechanism often depends on the specific reaction conditions and the nature of the reactants.

2.1. The Starks Extraction Mechanism

This is the more commonly depicted mechanism for many PTC reactions. It involves the transfer of the catalyst and the reactive anion into the bulk of the organic phase. The cycle can be broken down into the following key steps:

-

Anion Exchange: In the aqueous phase, the BTMAC cation ([C₆H₅CH₂N(CH₃)₃]⁺), denoted as Q⁺, exchanges its chloride anion (Cl⁻) for the reactive anion (Y⁻) from the inorganic reagent (e.g., NaY). This forms a new ion pair, Q⁺Y⁻.

-

Phase Transfer: The newly formed ion pair, Q⁺Y⁻, being lipophilic due to the organic groups on the quaternary ammonium cation, migrates across the phase boundary from the aqueous phase into the organic phase.

-

Reaction in the Organic Phase: In the organic phase, the anion Y⁻ is now "naked" and highly reactive as it is not strongly solvated by the organic solvent. This highly reactive anion then attacks the organic substrate (RX), leading to the formation of the desired product (RY) and the leaving group anion (X⁻).

-

Catalyst Regeneration: The BTMAC cation now pairs with the leaving group anion to form Q⁺X⁻. This ion pair, due to its own lipophilic character, remains in the organic phase until it can migrate back to the aqueous phase to restart the cycle by exchanging X⁻ for another Y⁻.

2.2. The Makosza Interfacial Mechanism

This mechanism is often invoked for reactions involving the generation of carbanions, such as in alkylations of acidic C-H compounds. In this model, the deprotonation event occurs at the interface of the two phases.

-

Deprotonation at the Interface: The organic substrate (RH) at the interface of the organic and aqueous phases is deprotonated by a strong base (e.g., NaOH) from the aqueous phase, forming a carbanion (R⁻).

-

Ion Pair Formation at the Interface: The BTMAC cation (Q⁺) at the interface pairs with the newly formed carbanion (R⁻) to create the ion pair Q⁺R⁻.

-

Reaction in the Organic Phase: This ion pair is then extracted into the organic phase where the carbanion reacts with an electrophile (EX) to form the product (RE).

-

Catalyst Return: The BTMAC cation, now paired with the leaving group (X⁻), returns to the interface to facilitate another catalytic cycle.

Quantitative Data on BTMAC-Catalyzed Reactions

The efficiency of this compound as a phase transfer catalyst is demonstrated across a variety of organic reactions. The following tables summarize quantitative data from the literature for several key transformations.

Table 1: Oxidation of Alcohols

The oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. BTMAC, in conjunction with an oxidizing agent, can efficiently catalyze this reaction under mild conditions.

| Substrate | Oxidizing Agent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Cinnamyl alcohol | Benzyltrimethylammonium dichloroiodate (BTMACI) | BTMACI, ZnCl₂ | Acetic Acid | RT | - | - | [4][5] |

| Substituted Cinnamyl alcohols | Benzyltrimethylammonium dichloroiodate (BTMACI) | BTMACI, ZnCl₂ | Acetic Acid | RT | - | - | [4][5] |

| Benzyl alcohol | Hydrogen Peroxide | BTMAC-derived octamolybdate | Water | Reflux | 1 | High | [6] |

| Secondary Alcohols | Benzyltrimethylammonium chlorobromate (BTMACB) | BTMACB | Aqueous Acetic Acid | 25 | - | - | [4] |

Table 2: Nucleophilic Substitution Reactions

Nucleophilic substitution reactions, such as the Williamson ether synthesis and cyanide displacement, are classic applications of phase transfer catalysis. BTMAC facilitates the transfer of the nucleophile from the aqueous to the organic phase, dramatically accelerating the reaction rate.

| Substrate | Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzyl chloride | Ammonium acetate | None | Glycerol | 70 | 1 | 20.0 | [7] |

| Benzyl bromide | Ammonium acetate | None | Glycerol | 70 | 1 | 60.3 | [7] |

| 4-ethylphenol | Methyl iodide | Tetrabutylammonium (B224687) bromide (TBAB) | - | Reflux | 1 | - | [8] |

| 2-(hydroxymethyl)-15-crown-5 | 1,10-Dibromodecane | Sodium Hydride | DMF | RT | - | - | [9] |

| Phenylacetonitrile | Benzyl bromide | Benzyltriethylammonium chloride | 50% NaOH | - | - | High | [10] |

Table 3: Dichlorocyclopropanation

The generation of dichlorocarbene (B158193) from chloroform (B151607) and a strong base is a key step in the synthesis of dichlorocyclopropanes. BTMAC and its analogs are effective catalysts for this transformation.

| Substrate | Base | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| α-methyl styrene | 30% aq. NaOH | Benzyltriethylammonium chloride | Chloroform | 45 | High | [11] |

| Vinylcyclohexane | aq. NaOH | Benzyltriethylammonium chloride | Chloroform | - | High | [11] |

Table 4: N-Alkylation Reactions

The alkylation of amines and heterocyclic compounds is another area where PTC with catalysts like BTMAC has proven to be highly effective.

| Substrate | Alkylating Agent | Base | Catalyst | Conditions | Yield (%) | Reference |

| Azaheterocycles | Quaternary ammonium salts | K₂CO₃ | None (Quat is reagent) | Microwave, 800 W | Good to Excellent | [12] |

| Aromatic amines | Primary alcohols | - | Ru complex | Mild | High | [13] |

| Anilines | Benzyl alcohol | KOtBu | NHC-Ir(III) complex | 120 °C | 60-93 | [2] |

| Amides | Benzyl alcohol | K₂CO₃ | Ni/SiO₂-Al₂O₃ | 175 °C | Moderate to High | [14] |

Detailed Experimental Protocols

To provide practical guidance for researchers, this section outlines detailed experimental protocols for key reactions catalyzed by BTMAC or its close analogs.

4.1. Protocol for the Oxidation of a Secondary Alcohol

This protocol is based on the oxidation of aliphatic secondary alcohols using Benzyltrimethylammonium chlorobromate (BTMACB).[4]

-

Materials:

-

Secondary alcohol

-

Benzyltrimethylammonium chlorobromate (BTMACB)

-

Aqueous acetic acid

-

Acrylonitrile (B1666552) (for polymerization test)

-

Tetrabutylammonium chloride

-

Benzhydrol-α-d (for kinetic isotope effect study)

-

-

Procedure:

-

Prepare a solution of the secondary alcohol in aqueous acetic acid.

-

In a separate flask, prepare a solution of BTMACB in the same solvent system.

-

Equilibrate both solutions to the desired reaction temperature (e.g., 298 K).

-

Mix the two solutions to initiate the reaction. The reaction is typically first order with respect to both the BTMACB and the alcohol.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., UV-Vis spectrophotometry to follow the disappearance of BTMACB).

-

To test for the involvement of free radicals, add acrylonitrile to the reaction mixture and observe for any polymerization. The absence of polymerization suggests a non-radical pathway.

-

To investigate the role of the quaternary ammonium ion, add tetrabutylammonium chloride to the reaction and observe its effect on the reaction rate.

-

For mechanistic studies, perform the reaction with a deuterated substrate like benzhydrol-α-d and determine the kinetic isotope effect (kH/kD). A significant primary kinetic isotope effect suggests the C-H bond is broken in the rate-determining step.

-

-

Work-up and Analysis:

-

After the reaction is complete, quench any remaining oxidizing agent.

-

Extract the product ketone with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the ketone by column chromatography or distillation.

-

Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

-

4.2. Protocol for Williamson Ether Synthesis

This general protocol is adapted from established procedures for Williamson ether synthesis and can be applied with BTMAC as the phase transfer catalyst.[3][15]

-

Materials:

-

Alcohol or Phenol (B47542)

-

Alkyl halide (e.g., benzyl chloride)

-

Sodium hydroxide (B78521) (solid or 50% aqueous solution)

-

This compound (BTMAC) (1-5 mol%)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol or phenol in the organic solvent.

-

Add the solid sodium hydroxide or the 50% aqueous solution.

-

Add the catalytic amount of BTMAC to the mixture.

-

Add the alkyl halide to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Analysis:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude ether by column chromatography or distillation to obtain the pure product.

-

Characterize the product by spectroscopic methods.

-

Conclusion: A Powerful Tool for Modern Synthesis

This compound has established itself as a cost-effective and efficient phase transfer catalyst for a wide array of organic transformations. Its ability to bridge the gap between immiscible reactants opens up synthetic pathways that are otherwise challenging or inefficient. By understanding the underlying mechanistic principles and having access to detailed experimental protocols, researchers and drug development professionals can effectively harness the power of BTMAC to streamline their synthetic processes, improve yields, and move towards greener and more sustainable chemical manufacturing. This guide provides a solid foundation for the practical application and deeper understanding of this invaluable catalytic tool.

References

- 1. mdpi.com [mdpi.com]

- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. crdeepjournal.org [crdeepjournal.org]

- 11. ijcmas.com [ijcmas.com]

- 12. biomedres.us [biomedres.us]

- 13. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Benzyltrimethylammonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Benzyltrimethylammonium chloride (BTMAC), a versatile quaternary ammonium (B1175870) salt. While extensive quantitative data in organic solvents is not widely published, this document compiles available qualitative and semi-quantitative information, outlines a robust experimental protocol for determining solubility, and illustrates key logical workflows relevant to its application.

Solubility Profile of this compound

This compound is a hygroscopic, crystalline solid.[1][2] Its structure, featuring a charged quaternary ammonium center and a nonpolar benzyl (B1604629) group, results in a distinct solubility profile. It is generally very soluble in polar solvents like water and alcohols, while showing limited solubility in nonpolar solvents.[3][4]

The following table summarizes the available solubility data for BTMAC in various solvents. It is important to note the general scarcity of precise quantitative measurements in the literature, with most sources providing qualitative descriptions.

Table 1: Solubility Data for this compound

| Solvent | Formula | Type | Solubility | Temperature | Reference(s) |

| Water | H₂O | Protic | 800 g/L | 20°C | |

| ≥ 100 mg/mL | 18.5°C (65.3°F) | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic | 125 mg/mL (ultrasonication may be needed) | Not Specified | [5] |

| 10 mg/mL (ultrasonic and heat to 60°C) | Not Specified | ||||

| Ethanol | C₂H₅OH | Protic | Readily Soluble / Soluble | Not Specified | [2][4] |

| Methanol | CH₃OH | Protic | Soluble | Not Specified | |

| Butanol | C₄H₉OH | Protic | Readily Soluble / Soluble | Not Specified | [2][4] |

| Acetone | C₃H₆O | Aprotic | Soluble (in hot acetone) | Not Specified | |

| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic | Soluble | Not Specified | |

| Butyl Phthalate | C₁₆H₂₂O₄ | Aprotic | Slightly Soluble | Not Specified | [2][4][6] |

| Tributyl Phosphate | C₁₂H₂₇O₄P | Aprotic | Slightly Soluble | Not Specified | [2][4][6] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Insoluble | Not Specified | [1] |

Note: The conflicting data for DMSO highlights the importance of experimental verification, as solubility can be influenced by factors such as compound purity, water content, and the specific method of measurement.

Experimental Protocol for Solubility Determination

Given the limited quantitative data, researchers may need to determine the solubility of BTMAC in specific solvents of interest. The following protocol describes a general and reliable method based on the principle of isothermal equilibrium.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade, dried to constant weight)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Scintillation vials or sealed glass test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials for gravimetric analysis

-

(Optional) UV-Vis spectrophotometer or HPLC for concentration analysis

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of BTMAC solid to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). Constant agitation ensures equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately pass the liquid through a solvent-compatible 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

-

Concentration Determination (Gravimetric Method):

-

Accurately weigh the vial containing the filtered solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the decomposition point of BTMAC (decomposes above 135°C[1][4]).

-

Once the solvent is fully removed and the residue is dry, weigh the vial again.

-

The mass of the dissolved BTMAC is the difference between the final and initial vial weights.

-

Calculate the solubility (e.g., in g/L or mg/mL) by dividing the mass of the residue by the volume of the supernatant collected.

-

-

Data Analysis and Reporting:

-

Perform the experiment in triplicate to ensure reproducibility.

-

Report the solubility as the mean ± standard deviation.

-

Specify the temperature at which the measurement was made.

-

The following diagram illustrates the general workflow for this experimental protocol.

Logical Workflow: Mechanism of Phase-Transfer Catalysis

One of the most significant applications for this compound in organic synthesis is its role as a Phase-Transfer Catalyst (PTC).[7][8] It facilitates reactions between reactants located in two immiscible phases (typically an aqueous phase and an organic phase).[9][10] The catalyst functions by transporting a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction can occur.[11]

The general mechanism proceeds as follows:

-

Ion Exchange: In the aqueous phase, the BTMAC cation (Q⁺) exchanges its chloride anion for the reactant anion (Y⁻) from an aqueous salt (e.g., NaY).

-

Phase Transfer: The newly formed lipophilic ion pair [Q⁺Y⁻] is soluble in the organic phase and migrates across the phase boundary.

-

Reaction: In the organic phase, the reactant anion Y⁻ is now available to react with the organic substrate (RX), forming the product (RY). The anion of the substrate (X⁻) forms a new ion pair with the catalyst cation [Q⁺X⁻].

-

Catalyst Regeneration: The [Q⁺X⁻] ion pair migrates back to the aqueous phase, where the catalyst cation Q⁺ is released and can begin the cycle again.

This catalytic cycle is visualized in the diagram below.

References

- 1. chembk.com [chembk.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Benzyltriethylammonium chloride | 56-37-1 [chemicalbook.com]

- 7. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. biomedres.us [biomedres.us]

- 10. scribd.com [scribd.com]

- 11. egyankosh.ac.in [egyankosh.ac.in]

Thermal stability of Benzyltrimethylammonium chloride in chemical reactions

An In-depth Technical Guide to the Thermal Stability of Benzyltrimethylammonium Chloride in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BTMAC) is a quaternary ammonium (B1175870) salt widely utilized in organic synthesis, polymer chemistry, and pharmaceutical applications. Its efficacy as a phase-transfer catalyst, surfactant, and antimicrobial agent is well-documented.[1] However, its application in chemical reactions, particularly those conducted at elevated temperatures, necessitates a thorough understanding of its thermal stability. This guide provides a comprehensive overview of the thermal stability of BTMAC, including its decomposition pathways, influencing factors, and relevant experimental protocols.

Physicochemical Properties and Thermal Stability Overview

BTMAC is a white to off-white crystalline solid that is highly soluble in water and polar organic solvents.[2] It is known to be hygroscopic and should be stored in a dry environment.[2] The thermal stability of BTMAC is a critical parameter for its use in various chemical processes.

Table 1: Thermal Properties of this compound

| Property | Value | References |

| Melting Point | 236-243 °C (with decomposition) | |

| General Stability Limit | Stable up to 135 °C | |

| Decomposition Onset (Polymer Matrix) | ~230 °C (for the quaternary amine group) |

Thermal Decomposition Pathways

The thermal degradation of this compound, like other quaternary ammonium salts, primarily proceeds through two main pathways: Nucleophilic Substitution (SN2) and Hofmann Elimination . The dominant pathway is influenced by factors such as temperature and the presence of nucleophiles.

Nucleophilic Substitution (SN2)

At lower to moderate temperatures, the predominant decomposition mechanism is a nucleophilic substitution reaction where the chloride anion acts as a nucleophile, attacking one of the methyl groups or the benzyl (B1604629) group. The attack on a methyl group would yield methyl chloride and benzyltrimethylamine, while an attack on the benzyl group is more sterically hindered. However, the primary decomposition products observed are benzyl chloride and trimethylamine, suggesting the chloride ion attacks the benzylic carbon.

Hofmann Elimination

The Hofmann elimination is a classic reaction of quaternary ammonium hydroxides, but can also be relevant for their salts at elevated temperatures, especially in the presence of a base. This pathway involves the abstraction of a β-hydrogen by a base, leading to the formation of an alkene and a tertiary amine. For BTMAC, a β-hydrogen is present on the benzyl group. However, due to the stability of the aromatic ring, this pathway is generally less favored compared to nucleophilic substitution.[3]

Diagram 1: Proposed Thermal Decomposition Pathways of this compound

Caption: Major proposed thermal decomposition pathways for BTMAC.

Factors Influencing Thermal Stability

The thermal stability of BTMAC in a chemical reaction is not solely dependent on temperature but is also influenced by the reaction environment.

Solvents

The choice of solvent can significantly impact the thermal stability of quaternary ammonium salts. Polar solvents can stabilize the salt, potentially increasing its decomposition temperature. For some quaternary ammonium salts, methanol (B129727) has been shown to provide better thermal stability compared to other organic solvents, while water can inhibit degradation. Quantitative data on the effect of specific solvents on the thermal stability of BTMAC is limited in publicly available literature.

Presence of Nucleophiles and Bases

Strong nucleophiles in the reaction mixture can accelerate the SN2 decomposition pathway. Similarly, the presence of strong bases can promote the Hofmann elimination pathway, even at temperatures where BTMAC would otherwise be stable.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of compounds like BTMAC.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on decomposition temperatures, moisture content, and the presence of residual solvents.

Table 2: Generalized TGA Experimental Protocol for this compound

| Parameter | Description |

| Instrument | A calibrated thermogravimetric analyzer. |

| Sample Preparation | 5-10 mg of finely ground BTMAC powder is placed in an inert crucible (e.g., alumina (B75360) or platinum).[4] |

| Atmosphere | Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. |

| Heating Rate | A linear heating rate, typically 10 °C/min, is applied.[4] |

| Temperature Range | From ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 30 °C to 600 °C). |

| Data Analysis | The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at different stages.[5][6][7] |

Diagram 2: General Experimental Workflow for TGA Analysis

Caption: A stepwise workflow for performing TGA on BTMAC.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and enthalpies of decomposition.

Table 3: Generalized DSC Experimental Protocol for this compound

| Parameter | Description |

| Instrument | A calibrated differential scanning calorimeter. |

| Sample Preparation | 2-5 mg of BTMAC is hermetically sealed in an aluminum pan. |

| Atmosphere | Inert gas (e.g., Nitrogen) at a constant flow rate. |

| Heating Rate | A linear heating rate, typically 10 °C/min. |

| Temperature Range | From ambient temperature to above the decomposition temperature (e.g., 30 °C to 300 °C). |

| Data Analysis | The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) events. |

Conclusion

The thermal stability of this compound is a critical consideration for its application in chemical synthesis, particularly at elevated temperatures. Its decomposition is primarily governed by nucleophilic substitution and, to a lesser extent, Hofmann elimination pathways. The stability of BTMAC is influenced by the reaction solvent and the presence of other reactive species. For precise applications, it is recommended that researchers and drug development professionals conduct their own thermal analysis under conditions that mimic their specific reaction environment to ensure the integrity of the catalyst and the desired reaction outcome. While general stability data is available, specific quantitative data from dedicated thermal analysis studies on pure BTMAC is not extensively reported in public literature, highlighting an area for further investigation.

References

- 1. nbinno.com [nbinno.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Hofmann Elimination Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to Benzyltrimethylammonium Chloride (CAS 56-93-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental considerations, and applications of Benzyltrimethylammonium chloride (BTMAC), a quaternary ammonium (B1175870) compound with significant utility in both laboratory and industrial settings.

Physicochemical Properties

This compound presents as a white to light yellow crystalline solid or a colorless to pale yellow liquid, often in a 60% aqueous solution.[1][][3] It is characterized by a mild almond-like odor.[1][4] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClN | [1] |

| Molecular Weight | 185.69 g/mol | [1] |

| Melting Point | 239-243 °C (decomposes) | [][4] |

| Boiling Point | >105 °C; Stable up to 135 °C | [][4] |

| Density | 1.07 g/cm³ at 20 °C | [4] |

| Solubility in Water | 800 g/L | |

| Vapor Pressure | <0.0001 hPa at 20 °C | [4] |

| pH | 6-8 (100 g/L in H₂O at 20 °C) | [4] |

| logP (Octanol/Water Partition Coefficient) | -2.17 to -2.47 | [1] |

| Appearance | White to light yellow crystalline solid or colorless liquid | [4] |

| Odor | Mild almond-like | [1][4] |

Toxicological and Safety Data

This compound is classified as toxic if swallowed or in contact with skin, and harmful if inhaled. It is also suspected of causing genetic defects and is harmful to aquatic life with long-lasting effects.

| Parameter | Value | Species | Route | Source |

| LD₅₀ | 250 mg/kg | Rat | Oral | |

| LD₅₀ | 300 mg/kg (ATE) | - | Dermal | |

| LD₅₀ | 500 mg/kg | Rat | Oral | |

| LC₅₀ | 1.5 mg/L (ATE) | - | Inhalation (4h) | |

| Acute Oral Lethality (100%) | 1600 mg/kg | Mouse | Oral |

Hazard Classifications:

-

Acute Toxicity, Oral (Category 3)

-

Acute Toxicity, Dermal (Category 3)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Germ Cell Mutagenicity (Category 2)[5]

-

Aquatic Chronic (Category 3)

Reactivity and Stability

This compound is stable under normal conditions and up to 135 °C, above which it decomposes to form benzyl (B1604629) chloride and trimethylamine.[1] It is hygroscopic and should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[6] When heated to decomposition, it emits toxic fumes of hydrogen chloride and nitrogen oxides.[1][7]

Experimental Protocols and Methodologies

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzyl chloride with trimethylamine. The following diagram illustrates a general workflow for this synthesis.

References

- 1. This compound | C10H16N.Cl | CID 5963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 56-93-9 CAS | BENZYL TRIMETHYL AMMONIUM CHLORIDE | Quaternary Ammonium Compounds | Article No. 01925 [lobachemie.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 56-93-9 [chemicalbook.com]

- 7. spectrumchemical.com [spectrumchemical.com]

Safety and handling precautions for Benzyltrimethylammonium chloride

An In-depth Technical Guide to the Safety and Handling of Benzyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BTMAC) is a quaternary ammonium (B1175870) compound (QAC) utilized in various industrial and laboratory applications, including as a phase transfer catalyst, a solvent for cellulose, and a gelling inhibitor in polyester (B1180765) resins.[1][2] Its structural resemblance to acetylcholine (B1216132) lends it certain cholinergic activities.[3] This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, harmful if inhaled, and is suspected of causing genetic defects.[4] It also causes skin and serious eye irritation.

GHS Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.[4]

-

H341: Suspected of causing genetic defects.[4]

-

H412: Harmful to aquatic life with long lasting effects.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 56-93-9 | [2] |

| Molecular Formula | C₁₀H₁₆ClN | [2] |

| Molecular Weight | 185.69 g/mol | |

| Appearance | White to light yellow crystalline powder | [2] |

| Odor | Mild almond-like | [2] |

| Melting Point | 239 °C (decomposes) | |

| Solubility | Soluble in water (800 g/L) and ethanol | [2] |

| pH | 6-8 (100 g/L solution) | [2] |

| Stability | Stable under normal conditions; hygroscopic. Decomposes when heated, emitting toxic fumes. | [2] |

Table 2: Toxicological Data

| Endpoint | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | 250 mg/kg | [3] |

| Acute Oral LD50 | Mouse | Oral | 1600 mg/kg (100% lethality) | [3] |

| Mutagenicity | S. typhimurium | In vitro (Ames test) | Negative | [3] |

| Micronucleus Test | Mouse | In vivo | Positive | [1] |

Experimental Protocols

Detailed methodologies for key toxicological and safety assessments are outlined below.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.[5][6]

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity class.[6]

-

Animal Model: Typically, young adult female rats are used.[5]

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]

-

Body weight is recorded weekly.

-

A necropsy is performed on all animals at the end of the study.

-

-

Dose Levels: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[7]

-

Principle: The substance is applied to the skin of a single animal in a stepwise manner to observe for corrosive effects before proceeding to a full irritation test.[8]

-

Animal Model: The albino rabbit is the preferred species.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

0.5 g of the solid substance is applied to a small area of skin and covered with a gauze patch for a 4-hour exposure period.

-

The patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days.

-

Skin reactions are scored according to a standardized scale.

-

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[9][10]

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control.[10]

-

Animal Model: Albino rabbits are typically used.[10]

-

Procedure:

-

A single dose of the substance is instilled into the conjunctival sac of one eye.

-

The eye is examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.[10]

-

Ocular lesions are scored using a standardized system.

-

Safety and Handling Precautions

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is hygroscopic and should be protected from moisture. Store away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Fire Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible solid. Dust may form an explosive mixture with air. Hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. This material may be a hazardous waste.[11]

Mandatory Visualizations

Laboratory Safety Workflow

Caption: General laboratory workflow for handling this compound.

Emergency Response for Accidental Exposure

Caption: Emergency response decision tree for accidental exposure.

Proposed Signaling Pathway for QAC-Induced Cytotoxicity

Caption: Proposed signaling pathway for QAC-induced cytotoxicity.

References

- 1. Abstract for TOX-57 [ntp.niehs.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. moellerchemie.com [moellerchemie.com]

- 5. researchgate.net [researchgate.net]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

Applications of Benzyltrimethylammonium Chloride in Material Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium chloride (BTMAC), a quaternary ammonium (B1175870) salt, has emerged as a versatile and cost-effective compound in the field of material science. Its unique properties as a phase transfer catalyst, structure-directing agent, and surfactant have led to its application in the synthesis of a wide array of materials, including epoxy resins, zeolites, and metallic nanoparticles. This technical guide provides a comprehensive overview of the core applications of BTMAC in material synthesis, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers and professionals in leveraging this compound for the development of advanced materials.

Introduction

This compound (BTMAC), with the chemical formula C₁₀H₁₆ClN, is a quaternary ammonium compound that has garnered significant interest in various industrial and scientific applications. Its structure, featuring a positively charged nitrogen atom connected to three methyl groups and a benzyl (B1604629) group, imparts amphiphilic properties, enabling it to facilitate reactions between immiscible phases. While it is one of the least expensive phase-transfer catalysts, its utility extends beyond this role. This guide delves into the multifaceted applications of BTMAC in material science, focusing on its role in the synthesis of polymers, microporous materials, and nanoparticles.

BTMAC as a Phase Transfer Catalyst in Polymer Synthesis

One of the most significant industrial applications of BTMAC is as a phase transfer catalyst (PTC) in polymerization reactions, particularly in the synthesis of epoxy resins. As a PTC, BTMAC facilitates the transfer of reactants between an aqueous phase and an organic phase, thereby accelerating reaction rates and improving product yields.

Synthesis of Epoxy Resins

BTMAC has been instrumental in the manufacture of aryl glycidyl (B131873) ethers, such as bisphenol A diglycidyl ether (DGEBA), a key component of epoxy resins, for decades. The synthesis typically involves the reaction of a bisphenol (like bisphenol A) with an epihalohydrin (like epichlorohydrin) in a two-phase system.

Reaction Workflow:

The synthesis of DGEBA from bisphenol A and epichlorohydrin (B41342) using BTMAC as a phase transfer catalyst can be visualized as a cyclical process.

Caption: BTMAC facilitates the transfer of the bisphenoxide anion to the organic phase for reaction.

Experimental Protocol: Synthesis of Bisphenol A Diglycidyl Ether (DGEBA)

-

Materials: Bisphenol A, epichlorohydrin, sodium hydroxide (B78521) (NaOH), this compound (BTMAC), and an organic solvent (e.g., toluene).

-

Procedure:

-

Dissolve Bisphenol A in the organic solvent in a reaction vessel.

-

Add an aqueous solution of NaOH to the reactor to deprotonate the Bisphenol A, forming the bisphenoxide anion.

-

Introduce BTMAC to the mixture. The BTMAC will facilitate the transfer of the bisphenoxide anion from the aqueous phase to the organic phase.

-

Add epichlorohydrin to the organic phase.

-

Heat the mixture to the desired reaction temperature (e.g., 60-90°C) and stir vigorously to ensure good mixing between the phases.

-

The reaction proceeds via nucleophilic attack of the bisphenoxide anion on the epichlorohydrin, followed by ring-closing to form the glycidyl ether.

-

After the reaction is complete, the organic phase containing the DGEBA is separated from the aqueous phase.

-